![molecular formula C8H17N3O2 B13382182 tert-butyl N-[(E)-1-aminopropylideneamino]carbamate](/img/structure/B13382182.png)
tert-butyl N-[(E)-1-aminopropylideneamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(E)-1-aminopropylideneamino]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly for the protection of amino groups. This compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(E)-1-aminopropylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature until completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Pd, NaBH4
Substitution: Boc2O, triethylamine
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(E)-1-aminopropylideneamino]carbamate is used as a protecting group for amines in peptide synthesis. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can be incorporated into peptides to investigate their biological activity and stability .
Medicine: In medicine, this compound is used in the development of pharmaceuticals. It helps in the synthesis of drug candidates by protecting reactive amine groups during the synthesis process .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its stability and ease of removal make it an ideal choice for large-scale synthesis .
Mechanism of Action
The mechanism of action of tert-butyl N-[(E)-1-aminopropylideneamino]carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, leading to the formation of a tert-butyl cation and the free amine . The stability of the tert-butyl cation facilitates the removal of the protecting group, making it a popular choice in organic synthesis .
Comparison with Similar Compounds
- tert-butyl carbamate
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-phenylcarbamate
Comparison: tert-butyl N-[(E)-1-aminopropylideneamino]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. Compared to similar compounds like tert-butyl carbamate and N-(tert-Butoxycarbonyl)ethanolamine, it offers better protection for amine groups and is more versatile in various synthetic applications .
Properties
Molecular Formula |
C8H17N3O2 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl N-[(E)-1-aminopropylideneamino]carbamate |
InChI |
InChI=1S/C8H17N3O2/c1-5-6(9)10-11-7(12)13-8(2,3)4/h5H2,1-4H3,(H2,9,10)(H,11,12) |
InChI Key |
DHIIGGBUSJELIL-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)OC(C)(C)C)/N |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B13382102.png)
![4-[3-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)propyliden-2-ium]-2,2-dimethyl-6-phenyl-4H-1,3-dioxine](/img/structure/B13382113.png)
![2-hydroxy-N'-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B13382117.png)
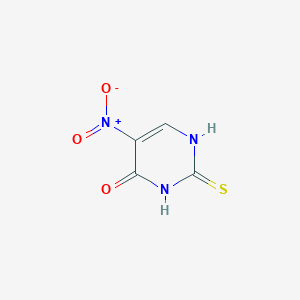
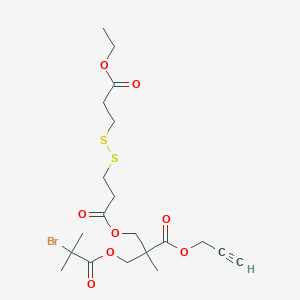
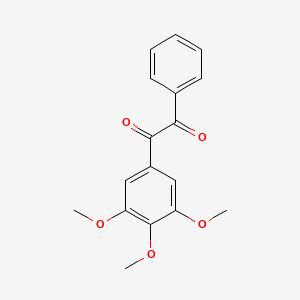
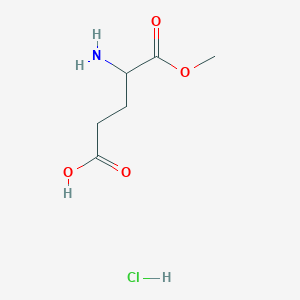
![2-[1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride](/img/structure/B13382148.png)
![2-[(2,5-diamino-5-oxopentanoyl)amino]pentanedioic acid](/img/structure/B13382157.png)
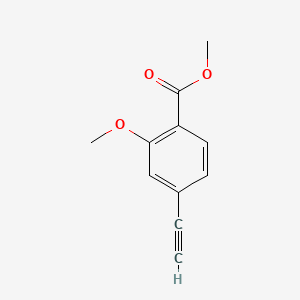
![5-[6-[3-Methoxy-4-(3-methylbut-2-enoxy)phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B13382163.png)
![Tert-butyl 10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate](/img/structure/B13382166.png)
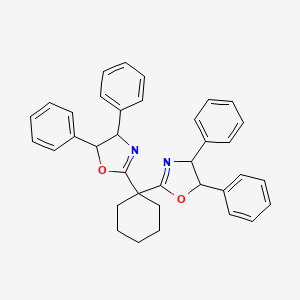
![(7-Acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl) acetate](/img/structure/B13382169.png)
